Sulfachlorpyridazine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfachlorpyridazine-d4 is a deuterium-labeled derivative of sulfachlorpyridazine, a broad-spectrum sulfonamide antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of sulfonamide antibiotics. Sulfachlorpyridazine itself is effective against both Gram-positive and Gram-negative aerobic bacteria .

作用機序

Target of Action

Sulfachlorpyridazine-d4 is a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine . It is especially indicated for the treatment of diarrhea caused or complicated by E. coli (colibacillosis) in calves under 1 month of age .

Mode of Action

It belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to inhibit folic acid synthesis in prokaryotes , which is crucial for bacterial growth and multiplication.

Pharmacokinetics

It is known that the therapeutic efficacy of certain drugs can be increased when used in combination with this compound .

Action Environment

It is known that certain substances can cause a decrease in the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .

生化学分析

Biochemical Properties

Sulfachlorpyridazine-d4, like its parent compound Sulfachlorpyridazine, is expected to interact with various enzymes and proteins. As a sulfonamide antibiotic, it is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is crucial for bacterial growth .

Cellular Effects

Sulfachlorpyridazine, the parent compound, is known to have a broad-spectrum antibacterial effect, inhibiting the growth of both Gram-positive and Gram-negative aerobic bacteria . It is reasonable to expect that this compound may have similar effects.

Molecular Mechanism

Sulfachlorpyridazine, the parent compound, is known to inhibit dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway in bacteria . This inhibition disrupts the production of folic acid, a vital component for bacterial growth and reproduction.

Temporal Effects in Laboratory Settings

The degradation of Sulfachlorpyridazine has been studied under UV-C/persulfate conditions, indicating potential pathways for its degradation .

Dosage Effects in Animal Models

For Sulfachlorpyridazine, the recommended daily dose for calves is 30 to 45 mg per lb of body weight administered in 2 divided doses for 1 to 5 days .

Metabolic Pathways

As a sulfonamide antibiotic, Sulfachlorpyridazine is known to interfere with the bacterial synthesis of folic acid, a vital component for bacterial growth and reproduction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that some drugs can bind to transport proteins and be distributed throughout the body. The parent compound, Sulfachlorpyridazine, is known to be absorbed well in animals and is widely distributed throughout the body .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sulfachlorpyridazine-d4 involves the incorporation of deuterium atoms into the sulfachlorpyridazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the following steps:

Nitration: The starting material, chloropyridazine, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Sulfonation: The amine group is sulfonated to form the sulfonamide.

Deuteration: Finally, the hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is critical in achieving the desired level of deuterium incorporation .

化学反応の分析

Types of Reactions

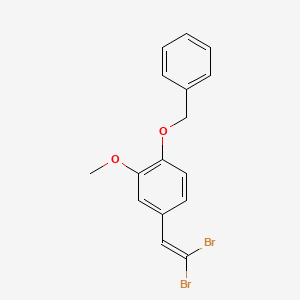

Sulfachlorpyridazine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Sulfachlorpyridazine-d4 is widely used in scientific research for various applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics.

Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites.

Drug Development: Evaluating the efficacy and safety of new sulfonamide derivatives.

Environmental Studies: Assessing the environmental impact and degradation pathways of sulfonamide antibiotics.

類似化合物との比較

Similar Compounds

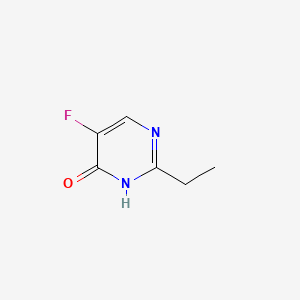

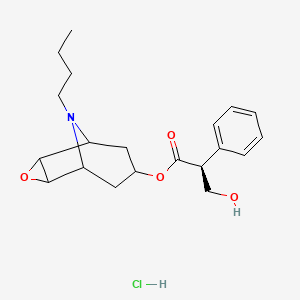

Sulfachlorpyridazine: The non-deuterated form of sulfachlorpyridazine-d4.

Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.

Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in biological systems. This makes this compound particularly useful in drug development and environmental studies .

特性

CAS番号 |

1795037-54-5 |

|---|---|

分子式 |

C10H9ClN4O2S |

分子量 |

288.742 |

IUPAC名 |

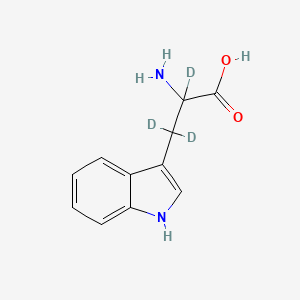

4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |

InChIキー |

XOXHILFPRYWFOD-RHQRLBAQSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |

同義語 |

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4; 3-Chloro-6-sulfanilamidopyridazine-d4; Sulfaclorazina-d4; Sulfarene-d4. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)

![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)